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Creatine HCI vs. Creatine Monohydrate: A
Comparative Analysis of Hormonal Responses

A comprehensive review of the current scientific literature reveals negligible differences in the
hormonal responses elicited by Creatine Hydrochloride (HCI) versus Creatine Monohydrate
supplementation when combined with resistance training. While both forms of creatine
effectively enhance the anabolic environment in response to exercise, current evidence does
not support the superiority of one form over the other in modulating key hormones such as
testosterone, cortisol, growth hormone (GH), and insulin-like growth factor-1 (IGF-1).

A pivotal study directly comparing Creatine HCI and Creatine Monohydrate demonstrated that
both supplements, when paired with an eight-week resistance training program, yielded similar
and significant improvements in hormonal profiles compared to a placebo group.[1][2][3]
Specifically, both creatine groups exhibited increases in GH and IGF-1 levels, a favorable
increase in the testosterone to cortisol ratio, and decreases in cortisol and adrenocorticotropic
hormone (ACTH) levels.[2] However, the hormonal changes in the Creatine HCI group were
not significantly different from those observed in the Creatine Monohydrate groups (with or
without a loading phase).[2]

This guide provides a detailed comparison of the hormonal responses to these two popular
forms of creatine, supported by experimental data and protocols for the scientific community.
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Quantitative Hormonal Response Data

The following table summarizes the hormonal changes observed in a key study comparing
Creatine HCI and Creatine Monohydrate supplementation in conjunction with an eight-week
resistance training program.

Hormone

Creatine HCI +
RT

Creatine
Monohydrate
(Loading) + RT

Creatine
Monohydrate
(No Loading) +
RT

Placebo + RT

Growth Hormone  Significant Significant Significant No Significant
(GH) Increase Increase Increase Change
Insulin-Like o S o o
Significant Significant Significant No Significant
Growth Factor-1
Increase Increase Increase Change

(IGF-1)

No Significant

No Significant

No Significant

No Significant

Testosterone
Change Change Change Change
] Significant Significant Significant No Significant
Cortisol
Decrease Decrease Decrease Change
Adrenocorticotro o o o o
) Significant Significant Significant No Significant
pic Hormone
Decrease Decrease Decrease Change
(ACTH)
Testosterone/Cor  Significant Significant Significant No Significant
tisol Ratio Increase Increase Increase Change

Data synthesized from Eghbali, Arazi, & Suzuki (2024).[1][2]

Experimental Protocols

The data presented is primarily based on a randomized, placebo-controlled study with the
following design:

Study Design: A study involving forty participants aged 18-25 was conducted over an eight-
week period.[1] Participants were randomly assigned to one of four groups:
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e RT + Creatine HCI: Resistance training with Creatine HCI supplementation (0.03 g/kg of
body mass).[1]

» RT + Creatine Monohydrate (Loading Phase): Resistance training with Creatine
Monohydrate supplementation, including a five-day loading phase (0.3 g/kg of body mass)
followed by a maintenance phase (0.03 g/kg of body mass).[1]

o RT + Creatine Monohydrate (Without Loading Phase): Resistance training with Creatine
Monohydrate supplementation (0.03 g/kg of body mass).[1]

e RT + Placebo: Resistance training with a placebo.[1]

Resistance Training Protocol: Participants engaged in a structured resistance training program
with an intensity of 70-85% of their one-repetition maximum (1RM) for eight weeks.[1]

Hormonal Analysis: Serum levels of testosterone, growth hormone (GH), insulin-like growth
factor-1 (IGF-1), cortisol, and adrenocorticotropic hormone (ACTH) were measured before and
after the eight-week intervention period.[1]

Workflow of the Experimental Protocol:
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Figure 1. Experimental workflow for comparing hormonal responses to different creatine
formulations.
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Signaling Pathways

Creatine supplementation is believed to exert its anabolic effects, in part, through the
modulation of the IGF-1 signaling pathway. Increased intramuscular IGF-1 concentration is a
noted effect of creatine supplementation combined with resistance training. This can lead to the
activation of downstream signaling cascades, such as the PI3K-Akt/mTOR pathway, which are

crucial for muscle protein synthesis and hypertrophy.
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Figure 2. Simplified signaling pathway influenced by creatine supplementation and resistance
training.

Discussion

While Creatine HCI is often marketed as being more soluble and bioavailable, the current body
of evidence suggests that these properties do not translate into a more pronounced or different
hormonal response compared to the extensively studied Creatine Monohydrate.[2] The primary
driver of the observed hormonal changes appears to be the combination of creatine
supplementation with a structured resistance training program, rather than the specific form of

creatine used.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b196178?utm_src=pdf-body-img
https://www.benchchem.com/product/b196178?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11629957/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b196178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

It is important to note that while direct testosterone levels were not significantly altered by either
form of creatine in the key comparative study, the increase in the testosterone to cortisol ratio is
indicative of a more favorable anabolic state.[2] Some studies on creatine monohydrate have
suggested a potential increase in the conversion of testosterone to the more potent androgen,
dihydrotestosterone (DHT), although this was not assessed in the direct comparative studies
with Creatine HCI.[4][5]

In conclusion, for researchers, scientists, and drug development professionals, the choice
between Creatine HCI and Creatine Monohydrate for influencing hormonal responses related
to muscle anabolism and recovery does not appear to be critical based on current scientific
evidence. Both forms, when combined with resistance exercise, produce similar beneficial
effects on the hormonal milieu. Future research with larger sample sizes and potentially
different populations may further elucidate any subtle differences that might exist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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